2-(2-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Description
The compound 2-(2-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is a structurally complex molecule featuring a fluorophenoxy-acetamide core linked to a dihydropyridazine-propyl moiety. Its design incorporates a fluorine atom at the ortho-position of the phenoxy group and a 4-methylphenyl-substituted dihydropyridazine ring, which are hypothesized to enhance target binding affinity and metabolic stability.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-16-7-9-17(10-8-16)19-11-12-22(28)26(25-19)14-4-13-24-21(27)15-29-20-6-3-2-5-18(20)23/h2-3,5-12H,4,13-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNCLUOBPEYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(2-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide (CAS Number: 1021217-38-8) is a synthetic organic molecule with a complex structure that has garnered interest in pharmacological research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 395.4 g/mol
- Structure : The compound consists of a fluorinated phenoxy group linked to a pyridazinone derivative, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that the fluorine substitution enhances the lipophilicity and bioactivity of the compound, potentially increasing its efficacy against certain targets.
In Vitro Studies
Research has indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes. For example, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide demonstrated potent inhibition of α-l-fucosidases, which are critical in carbohydrate metabolism. This suggests that the presence of a fluorinated phenyl group may enhance enzyme affinity and selectivity .
In Vivo Studies
While specific in vivo data on 2-(2-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is limited, related compounds have shown promise in preclinical models for treating metabolic disorders and certain cancers. The structural similarity to known inhibitors implies potential therapeutic applications.
Case Studies
- Ames Test Results : In a Phase III trial, compounds structurally related to 2-(2-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide exhibited strong mutagenic activity in the Ames test, indicating potential carcinogenic properties that warrant further investigation .
- Antitumor Activity : A study involving pyridazinone derivatives demonstrated their ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific role of the fluorinated phenoxy moiety in enhancing these effects remains an area for future research.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Observations |
|---|---|---|---|
| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | α-l-fucosidase | 0.0079 | Highly selective inhibition |
| 2-(2-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide | TBD | TBD | Potential for further study |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
lists several phenoxy-acetamide derivatives (compounds e–o) with structural similarities to the target compound. Key comparisons include:
| Feature | Target Compound | Compound e/g | Compound m/n/o |
|---|---|---|---|
| Phenoxy Substituent | 2-fluorophenoxy | 2,6-dimethylphenoxy | 2,6-dimethylphenoxy |
| Core Structure | Dihydropyridazine-propyl | Hexane backbone with amino/acetamido groups | Hexane backbone with oxazinan/pyrimidinyl groups |
| Key Functional Groups | Fluorine, 4-methylphenyl, dihydropyridazinone | Dimethylphenoxy, hydroxy, amino/acetamido | Dimethylphenoxy, hydroxy, oxazinan/pyrimidinyl |
| Molecular Weight | ~425.45 g/mol (estimated) | ~500–550 g/mol (varies by substituent) | ~600–650 g/mol (varies by substituent) |
- Fluorine vs. This may enhance binding specificity to hydrophobic enzyme pockets while reducing steric hindrance compared to bulkier methyl groups .
- Dihydropyridazine vs. Hexane/Oxazinan Cores: The dihydropyridazine ring in the target compound provides a planar, conjugated system that may improve π-π stacking with aromatic residues in biological targets.
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide (Acta Cryst., 2013)
describes N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide , a diphenylpropyl-acetamide derivative with a dihedral angle of 42.0° between its benzene rings. Key comparisons include:
| Feature | Target Compound | Diphenylpropyl-Acetamide |
|---|---|---|
| Backbone | Dihydropyridazine-propyl | Diphenylpropyl |
| Crystal Interactions | Not reported | N—H···O and C—H···π interactions |
| Synthetic Route | Likely multi-step alkylation/condensation | One-pot condensation (benzaldehyde/propiophenone) |
- Bioactivity: The diphenylpropyl compound’s anti-conformation (methyl and acetamide groups) may limit solubility, whereas the target’s dihydropyridazinone and fluorophenoxy groups could enhance aqueous solubility and bioavailability .
Research Findings and Implications
- Metabolic Stability : Fluorine in the target compound likely reduces oxidative metabolism, extending half-life compared to methyl-substituted analogs .
- Target Selectivity : The dihydropyridazine core may confer selectivity for kinases or phosphodiesterases, whereas hexane/oxazinan analogs (e.g., compounds m–o ) might target proteases or GPCRs due to their bulkier substituents .
- Synthetic Feasibility : The target compound’s synthesis likely requires specialized fluorination and dihydropyridazine-ring formation steps, contrasting with the simpler one-pot methods used for diphenylpropyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
